Nicotinic acid, also known as niacin or vitamin B3, is an organic compound and a form of vitamin B3. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play essential roles in cellular metabolism. []
Derivatives of nicotinic acid, typically featuring substitutions at various positions on the pyridine ring, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These derivatives are classified based on their substitution patterns and have been explored for their potential applications as anti-inflammatory, analgesic, antibacterial, and hypolipidemic agents. [, , , ]
6-[2-(Trifluoromethoxy)phenyl]nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. The unique structural features of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid typically involves several key steps:
The synthetic route may include:
The molecular structure of 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid can be represented as follows:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are typically utilized for structural confirmation:
6-[2-(Trifluoromethoxy)phenyl]nicotinic acid can undergo various chemical reactions, including:
These reactions often require specific catalysts and conditions, such as:
The mechanism of action for compounds like 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid primarily involves their interaction with biological targets, such as enzymes or receptors involved in viral replication or cellular signaling pathways.
Research indicates that this compound may act as an inhibitor of RNase H, which is crucial in the life cycle of retroviruses like HIV. The binding affinity and inhibition constants are typically determined through biochemical assays .
6-[2-(Trifluoromethoxy)phenyl]nicotinic acid has potential applications in:
The unambiguous IUPAC name for this compound is 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. This name precisely defines:
The structural formula is represented by the SMILES string: OC(=O)C1=CN=C(C=C1)C1=CC=CC=C1OC(F)(F)F [2]. This encodes:
OC(=O)) attached to the pyridine C3. C1=CN=C(C=C1)) with nitrogen at position 1. C1=CC=CC=C1OC(F)(F)F) linked via the phenyl C1 to pyridine C6. The canonical SMILES (OC(=O)C1=CN=C(C=C1)C1=CC=CC=C1OC(F)(F)F) and InChIKey (UZTLKBORYPDIRC-UHFFFAOYSA-N) provide unique identifiers for database searches and computational studies [2].
Table 1: Structural Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | OC(=O)C1=CN=C(C=C1)C1=CC=CC=C1OC(F)(F)F |
| Canonical SMILES | OC(=O)C1=CN=C(C=C1)C1=CC=CC=C1OC(F)(F)F |
| InChI | InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19) |
| InChIKey | UZTLKBORYPDIRC-UHFFFAOYSA-N |
This compound is referenced under multiple aliases in chemical databases and vendor catalogs:
Critical registry identifiers include:
Table 2: Synonyms and Registry Identifiers
| Synonym | Source |
|---|---|
| 6-(2-(Trifluoromethoxy)phenyl)nicotinic acid | AiFChem [2] |
| 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid | chemBlink [3] |
| Registry Type | Identifier |
| CAS Number | 197847-94-2 |
| ChemSpider (Analog) | 19335947* |
Note: ChemSpider ID corresponds to the 2-(trifluoromethyl)phenyl analog [5].
The empirical formula for this compound is C₁₃H₈F₃NO₃, determined through elemental analysis and mass spectrometry [2] [3]. This composition accounts for:
The molecular weight is calculated as 283.20 g/mol (exact mass: 283.045 Da) [2]. This value is critical for stoichiometric calculations in synthesis.
For comparative context:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7